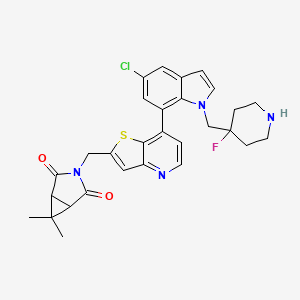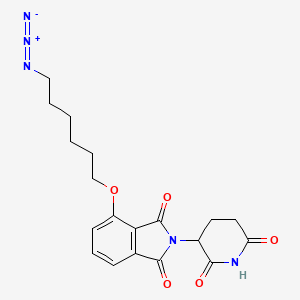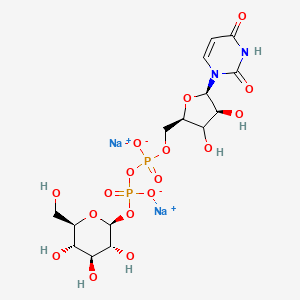
Usp7-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usp7-IN-12 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme. USP7 plays a crucial role in regulating protein homeostasis by removing ubiquitin from substrate proteins, thereby preventing their degradation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where USP7 is often overexpressed and associated with poor prognosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Usp7-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for USP7. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Usp7-IN-12 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Scientific Research Applications
Usp7-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of USP7 in various biochemical pathways.
Biology: Investigates the impact of USP7 inhibition on cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers where USP7 is overexpressed.
Mechanism of Action
Usp7-IN-12 exerts its effects by binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The molecular targets of this compound include various proteins involved in cell cycle regulation, DNA repair, and epigenetic control. By inhibiting USP7, this compound disrupts these pathways, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Comparison with Similar Compounds
P5091: Another USP7 inhibitor with a different chemical structure but similar mechanism of action.
HBX19818: A small molecule inhibitor targeting USP7, used in preclinical studies.
GNE-6776: A potent and selective USP7 inhibitor with applications in cancer research
Uniqueness of Usp7-IN-12: this compound is unique due to its high selectivity and potency for USP7, making it a valuable tool for studying the biological functions of USP7 and its potential as a therapeutic target. Its distinct chemical structure also allows for specific interactions with the catalytic domain of USP7, enhancing its inhibitory effects .
Properties
Molecular Formula |
C29H28ClFN4O2S |
|---|---|
Molecular Weight |
551.1 g/mol |
IUPAC Name |
3-[[7-[5-chloro-1-[(4-fluoropiperidin-4-yl)methyl]indol-7-yl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C29H28ClFN4O2S/c1-28(2)22-23(28)27(37)35(26(22)36)14-18-13-21-25(38-18)19(3-7-33-21)20-12-17(30)11-16-4-10-34(24(16)20)15-29(31)5-8-32-9-6-29/h3-4,7,10-13,22-23,32H,5-6,8-9,14-15H2,1-2H3 |
InChI Key |
QLBUPXMBAFPVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)CC3=CC4=NC=CC(=C4S3)C5=C6C(=CC(=C5)Cl)C=CN6CC7(CCNCC7)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)







![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389288.png)



![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)

